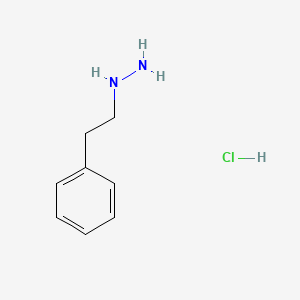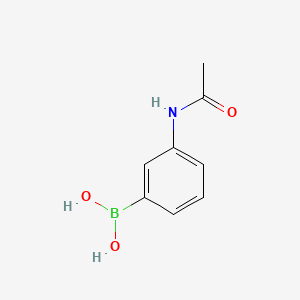
N-(2-Aminoethyl)piperidine
Overview
Description
1-(2-Aminoethyl)piperidine on [1+1] condensation reaction with 3-methoxy salicylaldehyde yields tridentate Schiff base ligand.
Scientific Research Applications
Pharmaceutical Building Block Diversification
N-(2-Aminoethyl)piperidine derivatives are significant in pharmaceutical research due to their prevalence in commercial drugs. An electrochemical method for cyanation of secondary piperidines, including this compound, has been developed. This method allows for the synthesis of unnatural amino acids, expanding the potential for pharmaceutical innovation (Lennox et al., 2018).
Synthesis of Borinate Derivatives
Research has focused on synthesizing new borinate derivatives with a N→B bond using piperidine alcohols. These derivatives, including those from this compound, are analogs to N-spiro compounds and offer insights into the geometry and properties of new heterocyclic systems (Höpfl et al., 1998).
Antimicrobial and Anti-Plaque Activity
This compound derivatives have demonstrated antimicrobial activities against dental plaque bacteria, including Streptococcus mutans and Actinomyces viscosus, implicated in dental caries. These derivatives exhibit bacteriostatic and bactericidal effects and have potential as anti-plaque agents (Murata et al., 1991).
Psychotherapeutic Potential
Piperidine, including this compound, has been studied for its psychotherapeutic properties. It's been found to antagonize the central actions of certain psychotomimetic compounds and may function as an endogenous psychotropic agent (Abood et al., 1961).
Synthesis of Chiral Piperidines
The synthesis of chiral piperidines, which are prevalent in medicines, is a significant area of research. Methods for enantioselective δ C-H cyanation of acyclic amines, including this compound, have been developed. This is crucial for the asymmetric synthesis of piperidines used in pharmaceuticals (Zhang et al., 2019).
Safety and Hazards
Future Directions
Piperidines, including N-(2-Aminoethyl)piperidine, are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The future direction in this field involves the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of Action
N-(2-Aminoethyl)piperidine is a derivative of piperidine, an essential heterocyclic system used in the production of various drugs . Piperidine derivatives are known to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant effects . .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some piperidine derivatives act as antagonists of dopamine D2 receptors .
Biochemical Pathways
For example, some piperidine derivatives can induce the release of reactive oxygen species (ROS), activate mitochondrial cytochrome C, release Bax-protein from mitochondria, and downregulate Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Pharmacokinetics
Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Safety data sheets suggest that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . Therefore, it should be handled with care, and exposure to heat, sparks, open flames, and hot surfaces should be avoided .
Properties
IUPAC Name |
2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRGSHEMCMUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181977 | |
| Record name | N-(2-Aminoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27578-60-5 | |
| Record name | 1-Piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27578-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminoethyl)piperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Aminoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(2-Aminoethyl)piperidine typically interact in complex formations?
A2: this compound acts as a bidentate ligand, coordinating to metal ions through both nitrogen atoms. [] For instance, in silver(I) saccharinate complexes, it forms a chelate with the silver ion. The piperidine ring adopts a "chair" conformation in these complexes. []
Q2: What is the significance of hydrogen bonding in complexes containing this compound?
A3: Hydrogen bonding plays a crucial role in the supramolecular arrangement of this compound complexes. [] Specifically, N-H···O hydrogen bonds link individual molecules, forming one-dimensional chains in silver(I) saccharinate complexes. [] This highlights the importance of intermolecular interactions in the solid-state structure of these compounds.
Q3: Has this compound shown potential for biological applications?
A4: Research suggests that this compound derivatives, particularly those with longer alkyl chains (tetradecyl and hexadecyl), exhibit promising antimicrobial and anti-plaque activities. [] These compounds demonstrate bactericidal effects against specific bacteria associated with dental caries, such as Streptococcus mutans. [] This area holds potential for further exploration in developing targeted antimicrobial agents.
Q4: Are there any insights into the catalytic activity of copper complexes incorporating this compound derivatives?
A5: Studies have explored the use of dicopper complexes with this compound derived ligands as synthetic analogues of catechol oxidase. [] These complexes demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (a model substrate). [] Although a direct linear relationship between catalytic efficiency and electrochemical properties wasn't observed, DFT calculations suggested a correlation between the energetics of Cu(II) to Cu(I) reduction and the turnover number (kcat). [] This emphasizes the role of computational methods in understanding complex catalytic mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)





![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)


